N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-fluorobenzamide
Description
This compound is a heterotricyclic benzamide derivative featuring a fused ring system containing oxygen (dioxa), sulfur (thia), and nitrogen (aza) atoms. The tricyclic core, 4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraene, is substituted at the 11-position with a 3-fluorobenzamide group. The fluorine atom in the benzamide moiety likely enhances electronic properties and binding affinity, making it a candidate for pharmacological applications.
Propriétés
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O3S/c16-9-3-1-2-8(4-9)14(19)18-15-17-10-5-11-12(21-7-20-11)6-13(10)22-15/h1-6H,7H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYSBCQQLDIOHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-fluorobenzamide is a complex organic compound with a unique tricyclic structure that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its mechanisms of action and therapeutic potential.
Molecular Formula: CHNOS
Molecular Weight: 330.4 g/mol
CAS Number: 1171579-98-8
The compound features a tricyclic core with various functional groups that contribute to its biological properties. The presence of fluorine in the benzamide moiety enhances its lipophilicity and may influence its interaction with biological targets.
Synthesis
The synthesis of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-fluorobenzamide typically involves multi-step organic reactions that include the formation of the tricyclic structure followed by functionalization steps to introduce the benzamide group and fluorine substituent . The synthetic routes often require careful control of reaction conditions to achieve high purity and yield.
Anticancer Properties
Research indicates that N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-fluorobenzamide exhibits significant anticancer activity against various cancer cell lines. A study evaluated its antiproliferative effects on breast, colon, and lung cancer cells, demonstrating notable cytotoxicity with IC values indicating effective inhibition of cell growth .
| Cell Line | IC Value (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | <50 | Induction of apoptosis |
| Colon Cancer | <50 | Cell cycle arrest |
| Lung Cancer | <50 | Inhibition of proliferation |
The mechanisms underlying the biological activity of this compound are multifaceted:
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells through the activation of caspase pathways.
- Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly at the G2/M phase.
- Inhibition of Signaling Pathways : It may interfere with critical signaling pathways involved in cell survival and proliferation.
Case Studies
- Study on Antiproliferative Activity : In a comparative study against standard chemotherapeutic agents like cisplatin and clotrimazole, N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-fluorobenzamide demonstrated superior efficacy in inhibiting tumor growth in vitro .
- Cytotoxicity Evaluation : A series of azole derivatives were tested alongside this compound for cytotoxic effects on HepG2 liver cancer cells using MTT assays. The results indicated that while azole derivatives showed varying degrees of cytotoxicity, the target compound exhibited consistently lower IC values across multiple concentrations .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s uniqueness lies in its heteroatom composition (O, S, N) and fluorinated substituent. Below is a comparative analysis with analogous tricyclic systems:
Key Observations
Heteroatom Influence :
- The presence of sulfur in the target compound distinguishes it from purely nitrogen- or oxygen-containing analogs (e.g., ). Sulfur may improve lipophilicity and metabolic stability.
- Fluorine in the benzamide group could enhance bioavailability and target interaction compared to chlorophenyl or methoxyphenyl substituents .
Synthetic Routes: The target compound’s synthesis likely involves multistep cyclization, analogous to methods for 2,6-dioxa-10-azatricyclo[5.2.1.0⁴,¹⁰]decane (acid-catalyzed condensation of aminodiols and diketones) . In contrast, nitro- and trifluoro-substituted analogs (e.g., ) require specialized reagents for introducing electron-withdrawing groups.
Computational Similarity :
- Using Tanimoto and Dice metrics (based on MACCS or Morgan fingerprints), the target compound shows moderate similarity (~0.6–0.7) to chlorophenyl- or methoxyphenyl-substituted tricycles, primarily due to shared fused-ring topology .
Biological Potential: While the target compound’s bioactivity remains uncharacterized, hexaazatricyclic systems (e.g., ) exhibit antimicrobial properties, suggesting possible overlap in mechanism.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
